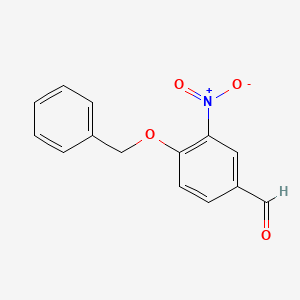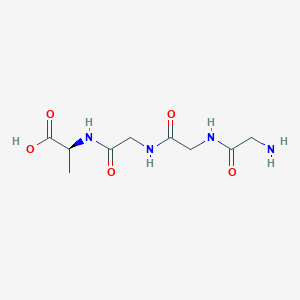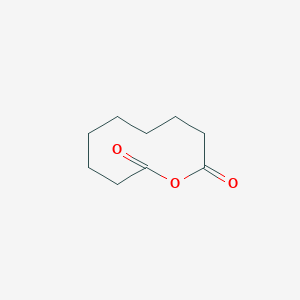
Oxecane-2,10-diona
Descripción general
Descripción
Oxecane-2,10-dione is a chemical compound with the CAS Number: 4196-95-6 and a Molecular Weight of 170.21 . It is also known as 2,10-Oxecanedione and azelaic anhydride .
Molecular Structure Analysis
The molecular formula of Oxecane-2,10-dione is C9H14O3 . The InChI is InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 . The Canonical SMILES is C1CCCC(=O)OC(=O)CCC1 .
Physical and Chemical Properties Analysis
Oxecane-2,10-dione has a molecular weight of 170.21 g/mol . It is a solid or semi-solid or liquid or lump . The storage temperature is room temperature in an inert atmosphere .
Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de oxetano
La Oxecane-2,10-diona se utiliza en la síntesis de nuevos derivados de oxetano. Estos derivados están diseñados para ampliar el espacio terapéutico de las quinasas . El grupo carbonilo de algunos inhibidores de quinasas que llevan andamios de dibenzosuberona y benzofenona se reemplaza por un grupo oxetano .
Diseño de fármacos
Los oxetanos, incluida la this compound, están recibiendo atención en el diseño de fármacos debido a su estabilidad metabólica, rigidez y capacidad de aceptar enlaces de hidrógeno . Los métodos de síntesis implican la ingeniería de los sustratos necesarios o el uso de materiales de partida complejos, incluidos los epóxidos .
Síntesis de espirociclos
La metodología desarrollada para la síntesis de oxetanos a partir de this compound se ha aplicado a estructuras más complejas, como el adamantol, lo que lleva a la formación de espirociclos . Los espirociclos son una clase de compuestos que tienen aplicaciones en química medicinal debido a sus propiedades estructurales únicas.
Síntesis de compuestos biológicamente activos
La química general y suave de la this compound permite la fácil instalación de un anillo de oxetano a partir de materiales de partida simples, con posibles aplicaciones en la síntesis o modificación en etapas tardías de compuestos biológicamente activos .
Síntesis de esteroides
La metodología se ha utilizado para mejorar la síntesis de un esteroide que contiene oxetano con importante actividad biológica en un solo paso a partir de testosterona . Esto demuestra el potencial de la this compound en la síntesis de moléculas bioactivas complejas.
Investigación sobre la apertura del anillo epóxido
La this compound se ha utilizado en la investigación sobre la apertura de anillos epóxido con Trimetil oxosulfonio Ylide . Esta investigación ha ampliado el alcance de los oxetanos a los que se puede acceder mediante este método para incorporar sustituyentes alquílicos que podrían manipularse aún más para acceder a una gama de derivados de oxetano .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Oxecane-2,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in the cellular redox state. Additionally, Oxecane-2,10-dione can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
Oxecane-2,10-dione exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, Oxecane-2,10-dione can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative damage . Furthermore, Oxecane-2,10-dione has been found to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of Oxecane-2,10-dione involves its interaction with various biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating their activity. For instance, Oxecane-2,10-dione has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it can interact with transcription factors, influencing gene expression and cellular responses. The binding interactions of Oxecane-2,10-dione with biomolecules are crucial for its biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxecane-2,10-dione can change over time. Studies have shown that Oxecane-2,10-dione is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to Oxecane-2,10-dione can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of Oxecane-2,10-dione in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, Oxecane-2,10-dione can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the threshold effects in different animal models.
Metabolic Pathways
Oxecane-2,10-dione is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on cellular processes. Additionally, Oxecane-2,10-dione can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function.
Transport and Distribution
The transport and distribution of Oxecane-2,10-dione within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, Oxecane-2,10-dione can interact with intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
Oxecane-2,10-dione exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism . The subcellular localization of Oxecane-2,10-dione is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
oxecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAGLQVRUZWQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-28-1 | |
| Record name | 2,10-Oxecanedione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20430744 | |
| Record name | Oxecane-2,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4196-95-6 | |
| Record name | Oxecane-2,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B1624197.png)
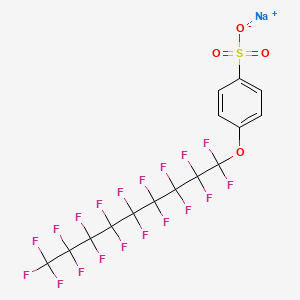
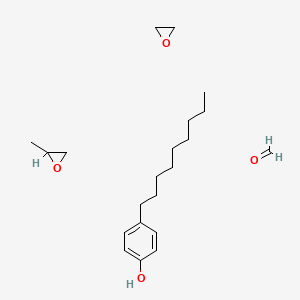
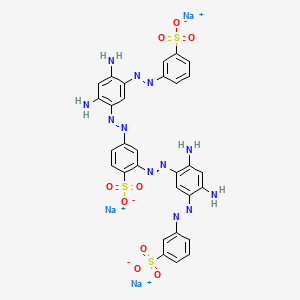
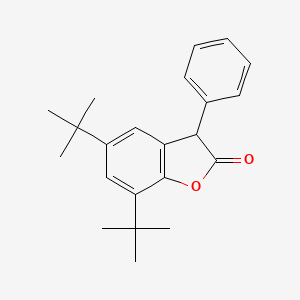
![Benzo[a]pyrene-8-d](/img/structure/B1624204.png)
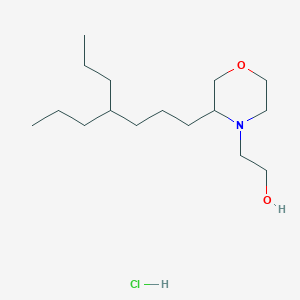
![4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B1624206.png)
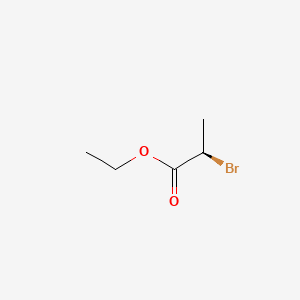
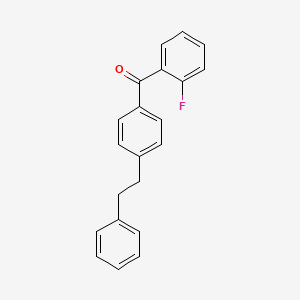
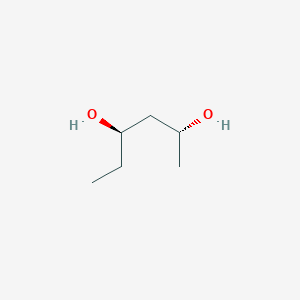
![2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1624213.png)
